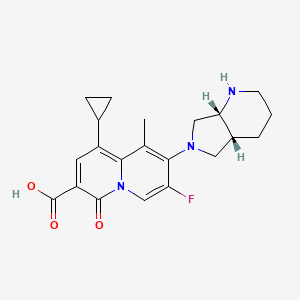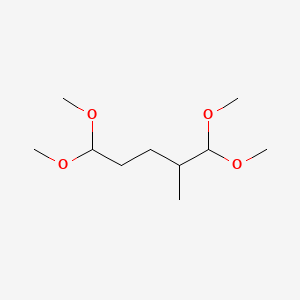
4-(Dimethoxymethyl)-1,1-dimethoxypentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Dimethoxymethyl)-1,1-dimethoxypentane is an organic compound characterized by its molecular structure, which includes two methoxy groups (-OCH₃) attached to a pentane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Dimethoxymethyl)-1,1-dimethoxypentane typically involves the reaction of pentane with methanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate ether compound, which is then further reacted with methanol to introduce the additional methoxy groups.
Industrial Production Methods: In an industrial setting, the production of this compound is carried out in large reactors under controlled conditions. The process involves the continuous addition of methanol and pentane, along with the acid catalyst, to ensure a consistent and efficient reaction. The resulting product is then purified through distillation to achieve the desired purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Dimethoxymethyl)-1,1-dimethoxypentane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) under acidic conditions.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Substitution reactions typically involve the replacement of one or more methoxy groups with other functional groups, using reagents such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).
Major Products Formed:
Oxidation: The oxidation of this compound can yield carboxylic acids or ketones, depending on the extent of oxidation.
Reduction: Reduction reactions can produce alcohols or alkanes as the major products.
Substitution: Substitution reactions can result in the formation of halogenated compounds or other functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
4-(Dimethoxymethyl)-1,1-dimethoxypentane has several scientific research applications across various fields:
Chemistry: This compound is used as a reagent in organic synthesis, particularly in the preparation of other ethers and esters.
Biology: It serves as a solvent or intermediate in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: The compound is utilized in the development of drug delivery systems and as a precursor for the synthesis of therapeutic agents.
Industry: It is employed in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 4-(Dimethoxymethyl)-1,1-dimethoxypentane exerts its effects depends on its specific application. In organic synthesis, the compound acts as a nucleophile or electrophile, participating in various chemical reactions. The molecular targets and pathways involved are determined by the specific reaction conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
Dimethoxymethane
Diethoxymethane
Ethyl methyl ether
Methyl tert-butyl ether (MTBE)
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
Eigenschaften
CAS-Nummer |
68860-50-4 |
|---|---|
Molekularformel |
C10H22O4 |
Molekulargewicht |
206.28 g/mol |
IUPAC-Name |
1,1,5,5-tetramethoxy-2-methylpentane |
InChI |
InChI=1S/C10H22O4/c1-8(10(13-4)14-5)6-7-9(11-2)12-3/h8-10H,6-7H2,1-5H3 |
InChI-Schlüssel |
JBEZZHPFGNHYEV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCC(OC)OC)C(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


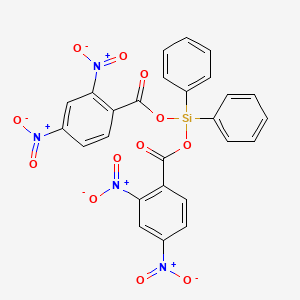
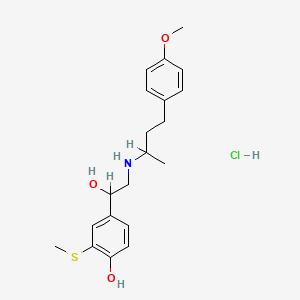
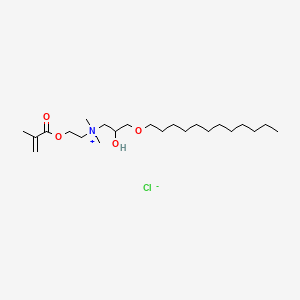
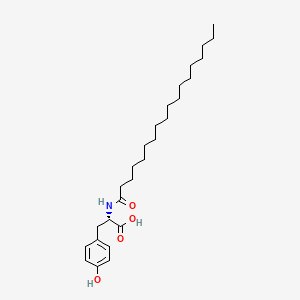
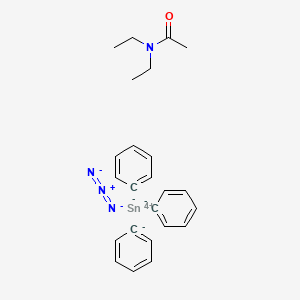
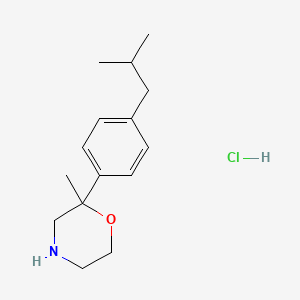
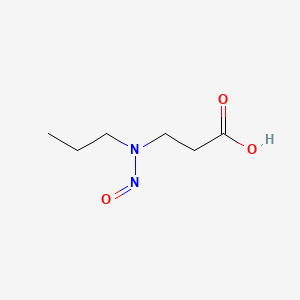
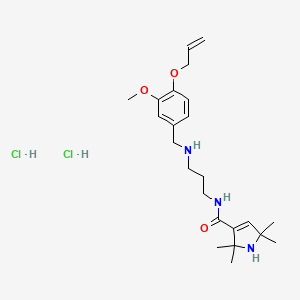
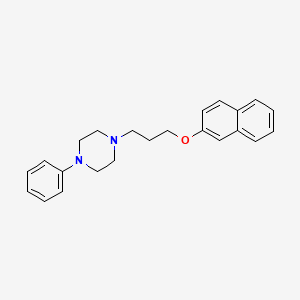
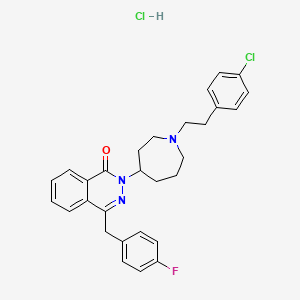
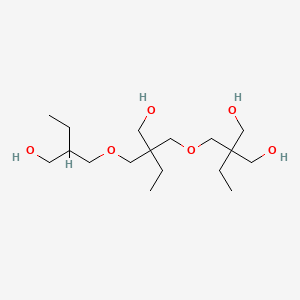
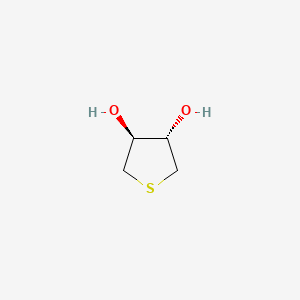
![4,11,13-trimethyl-5-(2-piperazin-1-ylethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one;dihydrochloride](/img/structure/B15184926.png)
